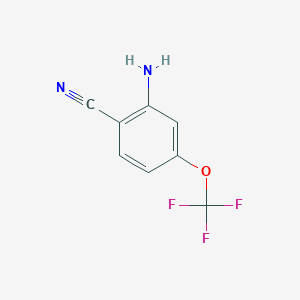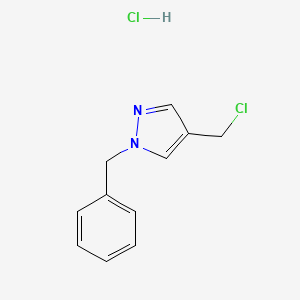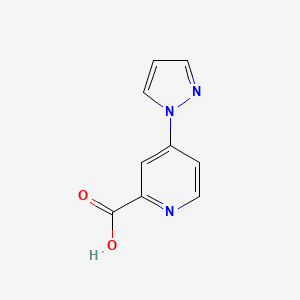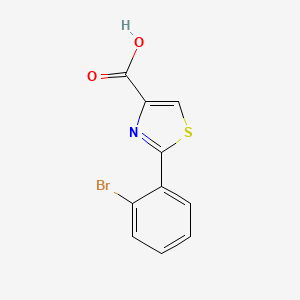
4-Azido-2-chloro-1-fluorobenzene
Vue d'ensemble
Description
4-Azido-2-chloro-1-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.56 g/mol . This compound is characterized by the presence of azido, chloro, and fluoro substituents on a benzene ring, making it a versatile intermediate in organic synthesis. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-1-fluorobenzene, with sodium azide under appropriate reaction conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4-Azido-2-chloro-1-fluorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2-chloro-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 2-chloro-1-fluoroaniline.
Cycloaddition: 1,2,3-triazole derivatives.
Applications De Recherche Scientifique
4-Azido-2-chloro-1-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Azido-2-chloro-1-fluorobenzene primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry . This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne groups, leading to the formation of a stable triazole ring. The chloro and fluoro substituents on the benzene ring can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-1-chloro-2-fluorobenzene: Similar structure but with different positions of the substituents.
2-Azido-1-chloro-4-fluorobenzene: Another positional isomer with azido, chloro, and fluoro groups in different positions.
4-Azido-2-chlorobenzene: Lacks the fluoro substituent, affecting its reactivity and applications.
Uniqueness
4-Azido-2-chloro-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro groups on the benzene ring can influence the electronic properties and steric effects, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-azido-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTIGEURUINHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)


![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)




![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)




